
1-Acetylindoline-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetylindoline-5-carbaldehyde is an organic compound belonging to the indole family, characterized by the presence of an indoline ring system with an acetyl group at the nitrogen atom and an aldehyde group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetylindoline-5-carbaldehyde can be synthesized through several methods One common approach involves the acetylation of indoline followed by formylation at the 5-position
Industrial Production Methods: Industrial production of this compound often involves optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Acetylindoline-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indoline ring can undergo electrophilic substitution reactions, particularly at the 3-position, due to the electron-donating nature of the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 1-Acetylindoline-5-carboxylic acid.
Reduction: 1-Acetylindoline-5-methanol.
Substitution: Various substituted indoline derivatives depending on the electrophile used.
Scientific Research Applications
1-Acetylindoline-5-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Acetylindoline-5-carbaldehyde is primarily related to its ability to interact with biological molecules through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The indoline ring system can engage in π-π interactions with aromatic residues in biological targets, influencing their activity.
Comparison with Similar Compounds
1-Acetylindoline-3-carbaldehyde: Similar structure but with the aldehyde group at the 3-position.
1-Acetylindoline-5-carboxylic acid: Oxidized form of 1-Acetylindoline-5-carbaldehyde.
1-Acetylindoline-5-methanol: Reduced form of this compound.
Uniqueness: this compound is unique due to the specific positioning of the acetyl and aldehyde groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This unique structure allows for targeted interactions in synthetic and biological applications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
1-acetyl-2,3-dihydroindole-5-carbaldehyde |
InChI |
InChI=1S/C11H11NO2/c1-8(14)12-5-4-10-6-9(7-13)2-3-11(10)12/h2-3,6-7H,4-5H2,1H3 |
InChI Key |
XFHXIXRTXWMWFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


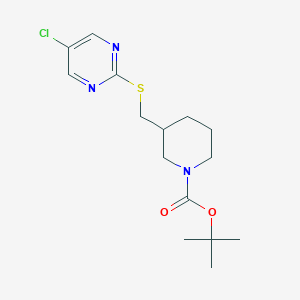



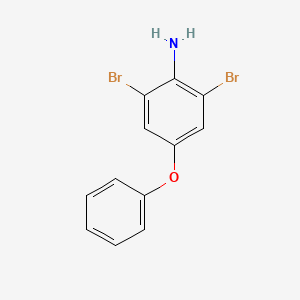
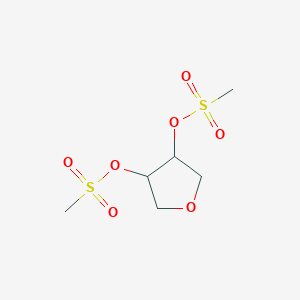
![tert-Butyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13970390.png)

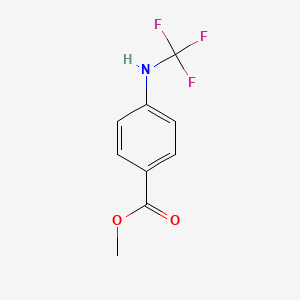
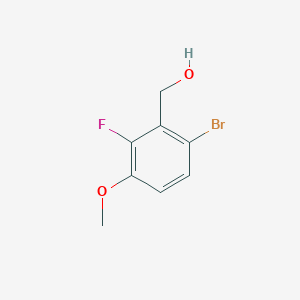
![Ethyl 3-bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13970410.png)
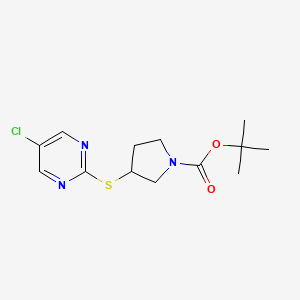
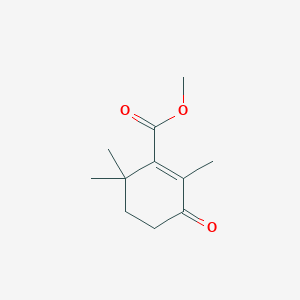
![2,4-Diphenyl-6-[3-(2-triphenylenyl)phenyl]-1,3,5-triazine](/img/structure/B13970434.png)
